

Technical Guide: 2-Methyl-2H-indazole-5-carboxylic acid (CAS 1197943-94-4)

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Compound of Interest

Compound Name: 2-Methyl-2H-indazole-5-carboxylic acid

Cat. No.: B598119

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, suppliers, and hypothesized mechanism of action of **2-Methyl-2H-indazole-5-carboxylic acid** (CAS 1197943-94-4). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

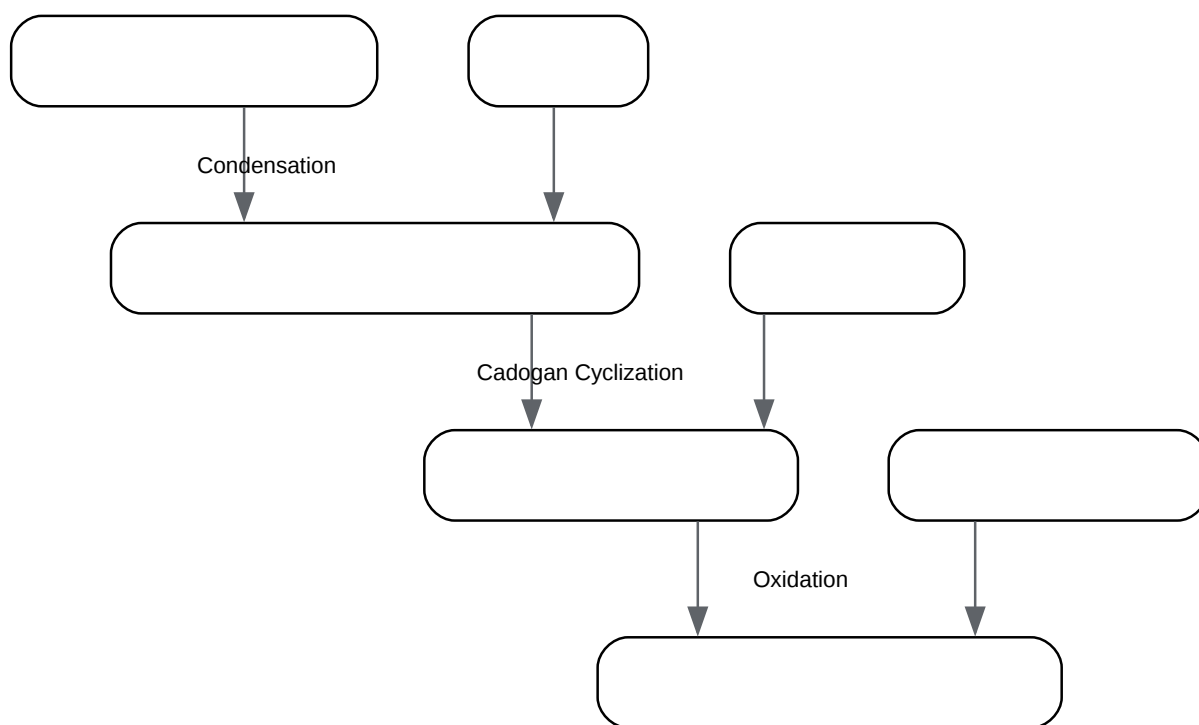
2-Methyl-2H-indazole-5-carboxylic acid is a heterocyclic organic compound. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methyl group at the 2-position of the indazole ring and a carboxylic acid group at the 5-position.

Property	Value	Source
CAS Number	1197943-94-4	[1]
Chemical Name	2-Methyl-2H-indazole-5-carboxylic acid	[1][2]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[2]
Molecular Weight	176.17 g/mol	[2]
Predicted XlogP	1.1	[2]
Monoisotopic Mass	176.058577 g/mol	[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-2H-indazole-5-carboxylic acid** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of 2H-indazoles. One common and effective method is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene anilines.

A potential synthetic workflow is outlined below:



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Plausible synthetic workflow for **2-Methyl-2H-indazole-5-carboxylic acid**.

Experimental Protocol: A Plausible Synthesis

The following is a generalized, plausible protocol for the synthesis of **2-Methyl-2H-indazole-5-carboxylic acid** based on the Cadogan reaction and subsequent oxidation.

Step 1: Synthesis of N-(2-nitro-4-methylbenzylidene)methanamine

- In a round-bottom flask, dissolve 2-nitro-4-methylbenzaldehyde in a suitable solvent such as ethanol.
- Add an equimolar amount of methylamine (as an aqueous or alcoholic solution).
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure to obtain the crude imine product. The product may be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-5-methyl-2H-indazole via Cadogan Cyclization

- To the crude N-(2-nitro-4-methylbenzylidene)methanamine, add an excess of triethyl phosphite.
- Heat the mixture to reflux (typically 150-160 °C) for several hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture and remove the excess triethyl phosphite and byproducts by vacuum distillation.
- Purify the resulting 2-methyl-5-methyl-2H-indazole by column chromatography on silica gel.

Step 3: Oxidation to **2-Methyl-2H-indazole-5-carboxylic acid**

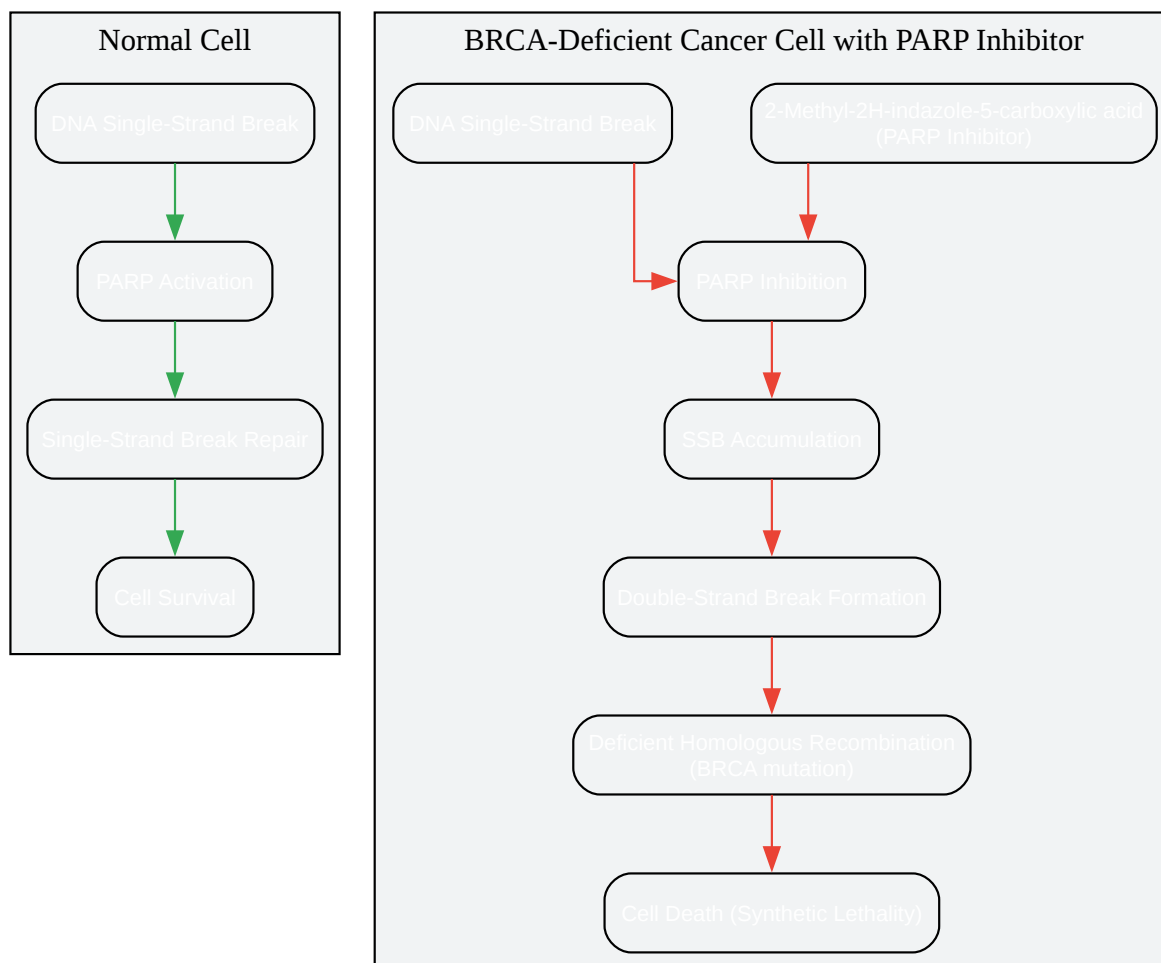
- Dissolve the purified 2-methyl-5-methyl-2H-indazole in a suitable solvent mixture, such as aqueous pyridine or a mixture of t-butanol and water.
- Slowly add potassium permanganate (KMnO₄) in portions while maintaining the reaction temperature.
- Stir the mixture vigorously at an elevated temperature for several hours until the purple color of the permanganate disappears.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and filter off the manganese dioxide precipitate.
- Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
- Collect the precipitate by filtration, wash with cold water, and dry to yield **2-Methyl-2H-indazole-5-carboxylic acid**.

Hypothesized Mechanism of Action: PARP Inhibition

While direct experimental evidence for the biological activity of **2-Methyl-2H-indazole-5-carboxylic acid** is limited, the indazole scaffold is a key feature in a class of potent enzyme inhibitors. Notably, derivatives of 2H-indazole-7-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), specifically PARP-1 and PARP-2.^[3] PARP enzymes play a crucial role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).

Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethal phenotype. When PARP is inhibited, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cells with functional homologous recombination (HR) repair, these DSBs can be efficiently repaired. However, in HR-deficient cells (e.g., those with BRCA mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death.^[4]

Given the structural similarity of **2-Methyl-2H-indazole-5-carboxylic acid** to known 2H-indazole-based PARP inhibitors, it is hypothesized that this compound may also exhibit inhibitory activity against PARP enzymes.



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Proposed mechanism of action via PARP inhibition and synthetic lethality.

Experimental Protocol: PARP1/2 Inhibition Assay

To validate the hypothesized mechanism of action, a standard in vitro PARP1 and PARP2 enzyme inhibition assay can be performed.

Materials:

- Recombinant human PARP1 and PARP2 enzymes

- Histone H1
- Biotinylated NAD⁺
- Streptavidin-coated plates
- Anti-poly(ADP-ribose) antibody conjugated to a detectable label (e.g., HRP)
- Test compound (**2-Methyl-2H-indazole-5-carboxylic acid**)
- Known PARP inhibitor (e.g., Olaparib) as a positive control
- Assay buffer and wash buffers

Procedure:

- Coat a streptavidin-coated microplate with histone H1.
- In a separate plate, prepare serial dilutions of the test compound and the positive control.
- Add the PARP enzyme (either PARP1 or PARP2) to the wells of the histone-coated plate, followed by the addition of the test compound or control.
- Initiate the reaction by adding biotinylated NAD⁺.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histone H1.
- Stop the reaction and wash the plate to remove unbound reagents.
- Add the anti-poly(ADP-ribose) antibody and incubate to allow for binding to the PAR-chains on histone H1.
- Wash the plate to remove unbound antibody.
- Add a suitable substrate for the antibody's label (e.g., TMB for HRP) and measure the signal (e.g., absorbance at a specific wavelength).

- The signal intensity is proportional to the PARP activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Suppliers

2-Methyl-2H-indazole-5-carboxylic acid (CAS 1197943-94-4) is available from various chemical suppliers, primarily for research and development purposes. A list of some suppliers is provided below.

Supplier	Location
Parchem	USA
Sigma-Aldrich	USA
Chiralen	China

Disclaimer: This information is for research and development purposes only. The hypothesized mechanism of action is based on the analysis of structurally related compounds and requires experimental validation. Researchers should consult the relevant safety data sheets (SDS) before handling this chemical.

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- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

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